1-Methyl-6-oxaspiro[4.5]decan-9-one
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Overview
Description
1-Methyl-6-oxaspiro[45]decan-9-one is a chemical compound with the molecular formula C10H16O2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of 1-Methyl-6-oxaspiro[4.5]decan-9-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form a spirocyclic intermediate. This intermediate is then subjected to methylation using methyl iodide and a base such as potassium carbonate to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
1-Methyl-6-oxaspiro[4.5]decan-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, allowing for the introduction of various functional groups. Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to drive the reactions to completion.
Scientific Research Applications
1-Methyl-6-oxaspiro[4.5]decan-9-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex spiro compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with unique mechanisms of action.
Mechanism of Action
The mechanism of action of 1-Methyl-6-oxaspiro[4.5]decan-9-one involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
1-Methyl-6-oxaspiro[4.5]decan-9-one can be compared with other spiro compounds such as 1,6-dioxaspiro[4.5]decane and 1-oxa-9-azaspiro[5.5]undecane. These compounds share similar structural features but differ in their functional groups and biological activities. The unique spiro structure of this compound provides distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
4-methyl-6-oxaspiro[4.5]decan-9-one |
InChI |
InChI=1S/C10H16O2/c1-8-3-2-5-10(8)7-9(11)4-6-12-10/h8H,2-7H2,1H3 |
InChI Key |
GSNPDCAQQANTBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC12CC(=O)CCO2 |
Origin of Product |
United States |
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